N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a morpholine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base. The resulting benzothiazole intermediate is then subjected to further reactions to introduce the sulfonyl and morpholine groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diethylethanamine: This compound shares the benzothiazole ring but has different substituents, leading to distinct chemical properties and applications.
Other benzothiazole derivatives:
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is unique due to its combination of a benzothiazole ring, a morpholine ring, and a sulfonyl group. This unique structure allows it to participate in a wide range of chemical reactions and to interact with diverse molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-11-23(12-14(2)27-13)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-5-3-4-6-18(17)28-20/h3-10,13-14H,11-12H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXOBNCZSAGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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